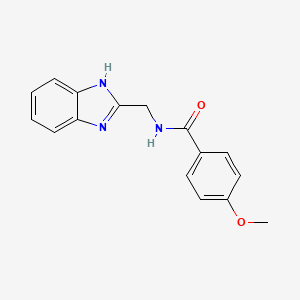

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-4-methoxybenzamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to a 4-methoxy-substituted benzamide moiety. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The 4-methoxybenzamide group contributes to electronic and steric properties, enhancing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUOYUPPQXNMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide typically involves the condensation of 1H-benzimidazole-2-carboxaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide is characterized by the presence of a benzimidazole moiety, which is known for its pharmacological versatility. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, research indicates that certain derivatives exhibit selective antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Hydroxy-substituted derivative | HCT116 | 3.7 |

| Other derivatives | Various | 1.2–5.3 |

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress. This activity is attributed to the presence of methoxy and hydroxy substituents, which enhance the compound's capacity to donate hydrogen atoms or electrons .

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents against several viral strains, including HIV and herpes simplex virus. Compounds similar to this compound have been evaluated for their effectiveness as reverse transcriptase inhibitors, demonstrating significant antiviral activity .

Table 2: Antiviral Activity of Benzimidazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| Benzimidazole derivative | HIV | 15.4–40 |

| Other derivatives | HSV | 104 |

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various benzimidazole derivatives, this compound was found to significantly inhibit cell growth in MCF-7 cells with an IC50 value of 3.1 µM. The study concluded that modifications in substituents could enhance the compound's antiproliferative properties .

Case Study 2: Antioxidant Mechanism

Research demonstrated that hydroxy-substituted derivatives exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The mechanism involved the stabilization of free radicals through electron donation, suggesting potential applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, affecting their function. In cancer cells, the compound may inhibit enzymes like topoisomerases, leading to DNA damage and cell death. Additionally, it can interfere with cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole Substituents

- Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) replaces the benzimidazole with a quinazolinone ring and introduces isopropyl and phenyl groups. This modification increases steric bulk, improving EGFR TKD (1M17) docking scores (−9.65 kcal/mol vs. the parent compound’s −8.2 kcal/mol) .

- Compound 3a (N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide) uses a benzohydrazide linker instead of methylene, reducing conformational flexibility but enabling Schiff base formation for targeted delivery .

Linker Chemistry

- N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methoxybenzamide (CAS 305377-02-0) replaces the methylene linker with an ethyl group, elongating the molecule and altering binding pocket compatibility. This reduces inhibitory potency against EGFR compared to the methyl-linked parent compound .

- Compound 6a-l (halogenated benzylidenebenzohydrazides) employs a benzylidene hydrazide linker, introducing halogen atoms (Cl, Br) that enhance hydrophobic interactions with receptor pockets .

Benzamide Modifications

- 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide replaces the benzimidazole with a thiazole ring, shifting activity toward anti-inflammatory targets. The p-tolyl group increases lipophilicity (logP ~3.2 vs. ~2.8 for the parent compound) .

- N-(1-Benzyl-piperidin-4-yl)-4-methoxybenzamide (26) eliminates the benzimidazole, resulting in loss of dopamine D4 receptor activity, underscoring the benzimidazole’s critical role in receptor binding .

Table 1: Key Pharmacological Parameters

- EGFR Inhibition: The quinazolinone analog (7j) outperforms the parent compound due to additional π-π stacking with Phe 832 in the EGFR active site .

- Dopamine Receptor Selectivity : Removal of benzimidazole (Compound 26) abolishes D4 activity, while benzimidazole-containing analogs show partial agonism .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide is a compound within the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Benzimidazole Compounds

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reduction of inflammation markers.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Gene Expression Modulation : It can alter gene expression related to cell survival and apoptosis.

- Binding Interactions : The benzimidazole moiety facilitates binding to proteins and nucleic acids, influencing cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it affects several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 3.1 | Antiproliferative |

| HCT116 | 3.7 | Antiproliferative |

| HEK293 | 5.3 | Moderate inhibition |

These results suggest that the compound may serve as a potential lead for developing new anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate:

- Effective against a range of bacterial strains.

- Notable antifungal activity observed in laboratory settings.

Case Studies

-

Antitumor Efficacy in Animal Models :

A study investigated the effects of the compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent . -

Synergistic Effects with Other Drugs :

Research has explored the combination of this compound with traditional chemotherapy agents, revealing enhanced efficacy and reduced side effects .

Q & A

Q. How are related substances or impurities profiled in quality control?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate impurities. Monitor for common byproducts like de-methoxy analogs or hydrolyzed benzamides .

- Reference Standards : Compare retention times and MS/MS fragmentation patterns with synthesized impurities (e.g., N-(benzimidazol-2-ylmethyl)benzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.